1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine
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Overview
Description
1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine is an organic compound with the molecular formula C10H10FNO. It is a derivative of benzofuran, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 5-position of the benzofuran ring and an amine group at the ethan-1-amine position makes this compound unique and of interest in various fields of scientific research .
Mechanism of Action
Target of Action
Many benzofuran derivatives have been found to have significant cell growth inhibitory effects . .
Mode of Action
Some benzofuran derivatives are known to have pro-oxidative effects and increase reactive oxygen species in cancer cells .
Biochemical Pathways
Benzofuran derivatives are known to affect a wide range of biological and pharmacological activities .
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives, which this compound is a part of, have been found to have a wide range of biological and pharmacological activities
Cellular Effects
Benzofuran derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other benzofuran derivatives .
Metabolic Pathways
It is likely that it interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels, similar to other benzofuran derivatives .
Preparation Methods
The synthesis of 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine typically involves several steps:
Starting Material: The synthesis often begins with the preparation of 5-fluoro-2-hydroxybenzaldehyde.
Cyclization: This intermediate undergoes cyclization to form 5-fluoro-2-benzofuran.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine can be compared with other benzofuran derivatives:
1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine: This compound has a methyl group at the 3-position, which may alter its chemical and biological properties.
1-(5-Methoxy-1-benzofuran-2-yl)ethan-1-amine: The presence of a methoxy group instead of a fluorine atom can significantly change its reactivity and applications.
These comparisons highlight the unique properties of this compound, such as its enhanced binding affinity due to the fluorine atom.
Properties
IUPAC Name |
1-(5-fluoro-1-benzofuran-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYLBXVDCSGLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C=CC(=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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